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molecular formula C11H13FO2 B8276883 (RS)-2-fluoro-4-phenyl-butyric acid methyl ester

(RS)-2-fluoro-4-phenyl-butyric acid methyl ester

Cat. No. B8276883
M. Wt: 196.22 g/mol
InChI Key: XXGRTYJNKGQPSO-UHFFFAOYSA-N
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Patent
US06451819B2

Procedure details

nBuLi (13.8 ml, 22 mmol, 1.6 M in hexane) was added dropwise into a 0° C. solution of diisopropylamine (3.39 ml,24 mmol) in THF (34 ml). The reaction mixture was stirred at 0° C. for 15 minutes then cooled to −75 ° C. and treated slowly with a solution of methyl 4-phenylbutyrate (3.56 g, 20 mmol) in THF (10 ml). After 30 minutes stirring at −75° C., trimethylchlorosilane ( 5.06 ml, 40 mmol) was added dropwise and the reaction mixture was allowed to warm up to room temperature. After 30 minutes, reaction mixture was concentrated, the residue was taken up in CH2Cl2 (100 ml), the resulting precipitate was filtered, filtrate was cooled to 13° C. and subsequently treated slowly with a solution of N-fluorodibenzenesulfonimide (6.3 g, 20 mmol) in CH2Cl2 (50 ml). After 3 hours stirring at room temperature, the reaction mixture was washed with H2O (2 times). The aqueous phase was extracted with CH2Cl2, the combined organic phases were dried over Na2SO4 and concentrated. The residue was chromatographed over silica gel (hexane-ethylacetate 99:1 then 98:2) to provide (RS)-2-fluoro-4-phenyl-butyric acid methyl ester (2.47 g, 63%) as a colorless oil, MS: m/e=196.1 (M+).
Name
Quantity
13.8 mL
Type
reactant
Reaction Step One
Quantity
3.39 mL
Type
reactant
Reaction Step One
Name
Quantity
34 mL
Type
solvent
Reaction Step One
Quantity
3.56 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5.06 mL
Type
reactant
Reaction Step Three
Quantity
6.3 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li]CCCC.C(NC(C)C)(C)C.[C:13]1([CH2:19][CH2:20][CH2:21][C:22]([O:24][CH3:25])=[O:23])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C[Si](C)(C)Cl.C1C=CC(S(N(S(C2C=CC=CC=2)(=O)=O)[F:41])(=O)=O)=CC=1>C1COCC1.C(Cl)Cl>[CH3:25][O:24][C:22](=[O:23])[CH:21]([F:41])[CH2:20][CH2:19][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
13.8 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
3.39 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
34 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.56 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCC(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
5.06 mL
Type
reactant
Smiles
C[Si](Cl)(C)C
Step Four
Name
Quantity
6.3 g
Type
reactant
Smiles
C1=CC=C(C=C1)S(=O)(=O)N(F)S(=O)(=O)C2=CC=CC=C2
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to −75 ° C.
STIRRING
Type
STIRRING
Details
After 30 minutes stirring at −75° C.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
WAIT
Type
WAIT
Details
After 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered
TEMPERATURE
Type
TEMPERATURE
Details
filtrate was cooled to 13° C.
STIRRING
Type
STIRRING
Details
After 3 hours stirring at room temperature
Duration
3 h
WASH
Type
WASH
Details
the reaction mixture was washed with H2O (2 times)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel (hexane-ethylacetate 99:1

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC(C(CCC1=CC=CC=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.47 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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